molecular formula C25H33N3O4S B11441246 Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide

Cat. No.: B11441246
M. Wt: 471.6 g/mol
InChI Key: KBQKCQBPBLMYRB-UHFFFAOYSA-N
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Description

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a sulfamoylphenyl group, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexyl and sulfamoylphenyl intermediates, followed by their coupling with phenylalaninamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-[(2,4-dichlorophenyl)carbonyl]phenylalaninamide
  • Nalpha-[(2,4-dichlorophenyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide

Uniqueness

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

4-methyl-N-[1-oxo-3-phenyl-1-[2-(4-sulfamoylphenyl)ethylamino]propan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C25H33N3O4S/c1-18-7-11-21(12-8-18)24(29)28-23(17-20-5-3-2-4-6-20)25(30)27-16-15-19-9-13-22(14-10-19)33(26,31)32/h2-6,9-10,13-14,18,21,23H,7-8,11-12,15-17H2,1H3,(H,27,30)(H,28,29)(H2,26,31,32)

InChI Key

KBQKCQBPBLMYRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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